molecular formula C16H33NO2 B106983 5,8-Diethyl-7-hydroxyiminododecan-6-ol CAS No. 6873-77-4

5,8-Diethyl-7-hydroxyiminododecan-6-ol

Katalognummer: B106983
CAS-Nummer: 6873-77-4
Molekulargewicht: 271.44 g/mol
InChI-Schlüssel: SLCANKHLTWZHRV-BMRADRMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

5,8-Diethyl-7-hydroxydodecan-6-one oxime has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime typically involves the reaction of 5,8-Diethyl-7-hydroxy-6-dodecanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate, which slightly dissolve the compound .

Industrial Production Methods

Industrial production of 5,8-Diethyl-7-hydroxydodecan-6-one oxime involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in concentrations of 40-50% in kerosene for solvent extraction of metal ions .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Diethyl-7-hydroxydodecan-6-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 5,8-Diethyl-7-hydroxy-6-dodecanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one oxime involves its ability to form complexes with metal ions. The oxime group reacts with metal ions to form stable complexes, which can then be separated from the solution. This property makes it an effective extractant in metal recovery processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,8-Diethyl-7-hydroxydodecan-6-one oxime is unique due to its high efficiency in forming stable complexes with metal ions, making it particularly useful in the extraction and recovery of metals from industrial residues. Its ability to operate effectively in kerosene solutions further enhances its industrial applicability .

Eigenschaften

CAS-Nummer

6873-77-4

Molekularformel

C16H33NO2

Molekulargewicht

271.44 g/mol

IUPAC-Name

(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol

InChI

InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3/b17-15+

InChI-Schlüssel

SLCANKHLTWZHRV-BMRADRMJSA-N

SMILES

CCCCC(CC)C(C(=NO)C(CC)CCCC)O

Isomerische SMILES

CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O

Kanonische SMILES

CCCCC(CC)C(C(=NO)C(CC)CCCC)O

6873-77-4

Physikalische Beschreibung

Liquid

Synonyme

5,8-Diethyl-7-hydroxy-6-dodecanonoxime;  5,8-Diethyl-7-hydroxydodecan-6-oxime;  5,8-Diethyl-7-hydroxydodecane-6-oxime;  LIX 63

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Reactant of Route 2
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Reactant of Route 3
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Reactant of Route 4
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Reactant of Route 5
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Reactant of Route 6
5,8-Diethyl-7-hydroxydodecan-6-one oxime
Customer
Q & A

Q1: How does LIX 63 interact with metal ions and what factors influence its extraction efficiency?

A1: LIX 63 extracts metal ions through a chelation mechanism. The oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group coordinate to the metal ion, forming a stable complex. [, ] Solvent effects play a significant role in LIX 63's extraction efficiency. The distribution constant (KDR) of LIX 63 between the organic and aqueous phases increases with solvent polarity. [] For instance, chloroform exhibits a higher KDR than n-heptane. This difference arises from the solvent's ability to stabilize the metal-LIX 63 complex. Additionally, factors like pH, metal ion concentration, and the presence of other competing ions can influence the extraction process.

Q2: Can you elaborate on the kinetics of uranium extraction using LIX 63 and how it is affected by the solvent?

A2: The extraction of uranium (VI) by LIX 63 (HR) follows a well-defined kinetic mechanism. [] The reaction is first-order with respect to uranium concentration and second-order with respect to LIX 63 concentration. Conversely, it demonstrates an inverse first-order dependence on hydrogen ion concentration. The rate-determining step is thought to be the reaction of the UO2R+ intermediate with a second LIX 63 molecule in the aqueous phase to form the final UO2R2 complex. Interestingly, the apparent rate constant shows an inverse relationship with the square of the KDR value. This finding supports the proposed mechanism, suggesting that solvents with higher KDR values, and thus a greater affinity for LIX 63, lead to lower concentrations of the reactive species in the aqueous phase, ultimately slowing down the extraction rate.

Q3: How selective is LIX 63 for different metal ions and what are the implications for separation processes?

A3: While LIX 63 effectively extracts uranium, its selectivity is crucial for separating target metals from complex mixtures. Research indicates that LIX 63 can separate molybdenum(VI) from tungsten(VI) under specific conditions. [] At a pH around 1, molybdenum(VI) is preferentially extracted with a high separation factor. This selectivity stems from the difference in extraction rates between the two metals. Additionally, LIX 63 can separate molybdenum(VI) from other metal ions like Fe(III), Co(II), Ni(II), Zn(II), and Cu(II), further highlighting its potential in metal separation and purification processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.